(2,5-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone
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Overview
Description
(2,5-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone is an organic compound characterized by the presence of both dimethyl and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,5-dimethylbenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme-substrate interactions and the effects of substituents on biological activity .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which (2,5-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone exerts its effects involves interactions with specific molecular targets. The presence of the fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
- (2,5-Dimethyl-phenyl)-(4-chloro-phenyl)-methanone
- (2,5-Dimethyl-phenyl)-(4-bromo-phenyl)-methanone
- (2,5-Dimethyl-phenyl)-(4-methyl-phenyl)-methanone
Uniqueness: The presence of the fluoro group in (2,5-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and biological activity. This makes it a valuable compound for various applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(16)8-6-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDNLIIRWMNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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